(R)-Carvedilol

Description

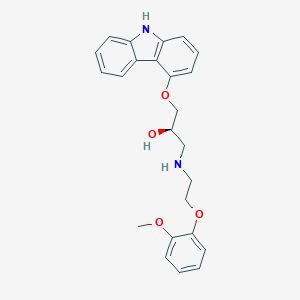

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241748 | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95093-99-5 | |

| Record name | Carvedilol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Carvedilol's intricate dance within cardiac cells: A technical guide to its mechanism of action

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the multifaceted mechanisms of (R)-Carvedilol at the cellular level in the heart. This guide focuses on its core actions, including biased agonism at β-adrenergic receptors, antioxidant and anti-inflammatory effects, modulation of calcium homeostasis, and its impact on cardiac hypertrophy.

This compound, an enantiomer of the widely used cardiovascular drug Carvedilol, exhibits a unique pharmacological profile that extends beyond simple receptor antagonism. While devoid of significant β-blocking activity, it retains other crucial properties of the racemic mixture, offering a distinct therapeutic potential. This guide synthesizes current research to provide a detailed understanding of its cellular and molecular interactions within cardiomyocytes.

Biased Agonism at β-Adrenergic Receptors: A Paradigm Shift

This compound, together with its S-enantiomer, participates in a phenomenon known as biased agonism at β-adrenergic receptors (β-ARs). This means that it can selectively activate certain downstream signaling pathways while blocking others. Specifically, Carvedilol acts as an inverse agonist for the G-protein-mediated adenylyl cyclase pathway but as an agonist for the β-arrestin-mediated signaling cascade.[1][2] This dual activity is central to its therapeutic efficacy and distinguishes it from traditional β-blockers.

The binding of this compound to β-ARs, primarily the β1 subtype in the heart, induces a conformational change in the receptor. This altered conformation does not efficiently couple to Gs proteins, thereby preventing the canonical downstream signaling that leads to increased heart rate and contractility. However, this conformation is recognized by β-arrestins.

β-Arrestin Recruitment and Downstream Signaling

Upon receptor binding, this compound promotes the recruitment of β-arrestin to the β-adrenergic receptor.[2] This interaction initiates a G-protein-independent signaling cascade with significant consequences for cardiomyocyte function and survival.

One of the key downstream effects of β-arrestin recruitment is the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] This activation is not a consequence of G-protein signaling but is directly mediated by the β-arrestin scaffold.

Furthermore, the β-arrestin-mediated signaling cascade initiated by Carvedilol leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3] This process involves the β-arrestin-dependent activation of Src kinase, which in turn leads to the cleavage and release of membrane-bound EGFR ligands like heparin-binding EGF-like growth factor (HB-EGF), ultimately activating the EGFR and its downstream pro-survival pathways.

References

Pharmacological profile of (R)-Carvedilol versus (S)-Carvedilol

An In-depth Technical Guide to the Pharmacological Profiles of (R)-Carvedilol and (S)-Carvedilol

Introduction

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking and antioxidant properties, widely used in the management of hypertension and heart failure.[1][2][3][4] It is administered clinically as a racemic mixture of two enantiomers, this compound and (S)-Carvedilol, which possess distinct pharmacological activities.[5][6] This technical guide provides a detailed comparative analysis of the pharmacological profiles of these two enantiomers, focusing on their receptor binding affinities, functional activities, and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereoselective properties of Carvedilol.

Pharmacodynamic Properties: A Tale of Two Enantiomers

The therapeutic effects of racemic carvedilol are a composite of the distinct actions of its (R) and (S) enantiomers. The primary distinction lies in their interaction with beta-adrenergic receptors.

(S)-Carvedilol: This enantiomer is a potent, non-selective antagonist at both β1- and β2-adrenergic receptors.[7][8][9] The beta-blocking activity of racemic carvedilol is almost exclusively attributed to the (S)-enantiomer.[9][10][11] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][12]

This compound: In contrast, the (R)-enantiomer exhibits weak to negligible beta-blocking activity.[13][14] Its primary role is as an alpha-1 adrenergic receptor antagonist.[9][10]

Alpha-1 Adrenergic Blockade: Both (R)- and (S)-Carvedilol possess equivalent potency as antagonists at the α1-adrenergic receptor.[1][9][15] This action results in vasodilation of blood vessels, reducing peripheral vascular resistance and contributing to the overall antihypertensive effect of the racemic mixture.[2][3][12]

Antioxidant and Other Properties: Both enantiomers have been shown to possess potent antioxidant and antiproliferative properties, which are independent of their adrenoceptor blockade.[1][4][13] These effects may contribute to the organ-protective benefits of carvedilol.[1][4] At higher concentrations, carvedilol also exhibits weak calcium channel blocking activity.[1][5]

Data Presentation: Quantitative Receptor Binding Affinities

The stereoselectivity of Carvedilol's enantiomers is most evident in their binding affinities for different adrenergic receptor subtypes. The following tables summarize the available quantitative data.

| Receptor Subtype | Ligand | pKi | Ki (nM) | Reference |

| α1A | Racemic Carvedilol | 7.9 | ~12.6 | [16] |

| α1B | Racemic Carvedilol | 8.6 | ~2.5 | [16] |

| α1D | Racemic Carvedilol | 8.9 | ~1.3 | [16] |

| β1 | Racemic Carvedilol | 8.4 | ~4.0 | [16] |

| β2 | Racemic Carvedilol | 8.0 | ~10.0 | [16] |

| α2A | Racemic Carvedilol | 5.3 | ~5012 | [16] |

| α2B | Racemic Carvedilol | 5.5 | ~3162 | [16] |

| α2C | Racemic Carvedilol | 5.9 | ~1259 | [16] |

Table 1: Binding Affinities (pKi) of Racemic Carvedilol for Human Adrenergic Receptors.

| Enantiomer | β1-Adrenoceptor Activity | α1-Adrenoceptor Activity | Reference |

| (S)-Carvedilol | Potent Antagonist | Potent Antagonist | [5][8][9] |

| This compound | Weak/Negligible Activity | Potent Antagonist | [9][10] |

Table 2: Summary of Functional Activities of Carvedilol Enantiomers.

Signaling Pathways

The interaction of Carvedilol enantiomers with adrenergic receptors initiates distinct intracellular signaling cascades.

Canonical Adrenergic Signaling:

-

α1-Adrenoceptors: Both (R)- and (S)-Carvedilol act as antagonists, blocking the Gq protein-coupled pathway. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which would normally lead to an increase in intracellular calcium and protein kinase C (PKC) activation.

-

β-Adrenoceptors: (S)-Carvedilol antagonizes the Gs protein-coupled pathway at β1 and β2 receptors. This blocks adenylyl cyclase (AC) activity, preventing the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Biased Agonism and Novel Signaling of (S)-Carvedilol: Recent evidence has revealed a more complex signaling profile for Carvedilol, particularly its action as a biased agonist at the β1-adrenergic receptor.[17][18] While it acts as an inverse agonist for the canonical Gs-cAMP pathway, it simultaneously promotes β-arrestin-mediated signaling.[17][18] This biased agonism involves a ligand-induced switch in G-protein coupling of the β1-receptor from Gs to Gi.[17][19][20]

Caption: Canonical adrenergic receptor signaling pathways antagonized by Carvedilol enantiomers.

Caption: Biased agonism of Carvedilol at the β1-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of (R)- and (S)-Carvedilol for a specific adrenergic receptor subtype.

a. Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human adrenergic receptor of interest (e.g., β1-AR).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Dihydroalprenolol for β-receptors, [³H]-Prazosin for α1-receptors).

-

Test Compounds: Stock solutions of this compound and (S)-Carvedilol.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Propranolol for β-receptors).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[22]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well plates, scintillation vials, liquid scintillation counter, vacuum filtration manifold with glass fiber filters (e.g., GF/C).[22]

b. Methodology:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[22][23]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + binding buffer.

-

Non-specific Binding: Receptor membranes + radioligand + excess non-labeled antagonist.

-

Competition Binding: Receptor membranes + radioligand + varying concentrations of (R)- or (S)-Carvedilol (typically 10-12 concentrations covering a wide range, e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add all components to the wells for a final volume of 250 µL. Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[22]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competing ligand ((R)- or (S)-Carvedilol).

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22][24]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to assess the functional antagonism of (R)- and (S)-Carvedilol at α1-adrenergic receptors by measuring changes in intracellular calcium ([Ca²⁺]i).

a. Materials:

-

Cells: HEK293 cells stably expressing the human α1-adrenergic receptor.

-

Agonist: An α1-agonist such as Phenylephrine.

-

Test Compounds: this compound and (S)-Carvedilol.

-

Calcium Indicator Dye: A fluorescent Ca²⁺ indicator such as Fura-2 AM or Fluo-4 AM.

-

Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Equipment: Fluorescence plate reader or fluorescence microscope capable of kinetic measurements.

b. Methodology:

-

Cell Plating: Seed the cells in 96-well, black-walled, clear-bottom plates and grow to near confluence.

-

Dye Loading: Wash the cells with buffer and then incubate them with the Ca²⁺ indicator dye in the dark (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.

-

Antagonist Pre-incubation: Wash away excess dye and add buffer containing various concentrations of (R)- or (S)-Carvedilol (or vehicle control) to the wells. Pre-incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading. Inject the α1-agonist (Phenylephrine) into the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.

-

Data Analysis:

-

For each well, determine the peak fluorescence response after agonist addition.

-

Normalize the responses to the control (agonist alone).

-

Plot the normalized response against the log concentration of the antagonist ((R)- or (S)-Carvedilol).

-

Fit the data to a dose-response curve to determine the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced calcium response. This provides a measure of the functional potency of the enantiomer.

-

Pharmacokinetic Differences

The enantiomers of Carvedilol also exhibit stereoselectivity in their pharmacokinetic profiles. Following oral administration of the racemate in humans, the plasma concentrations of this compound are significantly higher (mean Cmax and AUC are 2.6 and 2.8 times greater, respectively) than those of the more active (S)-enantiomer.[25] This difference is attributed to a greater first-pass metabolism and intrinsic clearance of (S)-Carvedilol by the liver.[7][25]

Conclusion

The pharmacological profile of racemic Carvedilol is a complex interplay of the distinct properties of its (R) and (S) enantiomers. The (S)-enantiomer is solely responsible for the drug's potent non-selective β-adrenergic blockade, while both enantiomers contribute equally to its α1-adrenergic antagonism.[9] Furthermore, Carvedilol exhibits biased agonism at the β1-receptor, preferentially activating β-arrestin signaling pathways via a switch to Gi coupling, a mechanism that may underlie some of its unique clinical benefits in heart failure.[17][19] Understanding these stereoselective differences in receptor affinity, functional activity, signaling, and pharmacokinetics is critical for the rational design and development of future cardiovascular therapies.

References

- 1. Carvedilol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 3. What is Carvedilol used for? [synapse.patsnap.com]

- 4. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetic and pharmacodynamic comparison of controlled-release carvedilol and immediate-release carvedilol at steady state in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carvedilol - Wikipedia [en.wikipedia.org]

- 8. The interaction of the enantiomers of carvedilol with alpha 1- and beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 12. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Carvedilol selectively inhibits oscillatory intracellular calcium changes evoked by human alpha1D- and alpha1B-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 25. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of the (R)-Carvedilol Enantiomer

Audience: Researchers, scientists, and drug development professionals

Core Focus: This whitepaper provides a detailed overview of the enantioselective synthesis and comprehensive chemical characterization of (R)-Carvedilol. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in the pharmaceutical field.

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with alpha-1 receptor blocking properties, widely used in the management of hypertension and congestive heart failure.[1] It is administered clinically as a racemic mixture of its two enantiomers: this compound and (S)-Carvedilol.[2][3] These enantiomers, while chemically similar, exhibit distinct pharmacological profiles. The beta-blocking activity, which is central to the therapeutic effect of many beta-blockers, resides almost exclusively in the (S)-(-)-enantiomer.[3][4] In contrast, both the (R) and (S) enantiomers contribute almost equally to the alpha-1 adrenergic antagonism, which is responsible for the drug's vasodilatory effects.[5][6]

The non-beta-blocking this compound enantiomer has garnered significant interest for its unique therapeutic potential.[7] Research has shown that this compound can suppress arrhythmogenic Ca2+ waves and stress-induced ventricular tachyarrhythmia without the dose-limiting side effects of bradycardia and hypotension associated with the potent beta-blockade of the (S)-enantiomer.[7] This distinct pharmacological profile underscores the importance of developing robust methods for the enantioselective synthesis and rigorous characterization of this compound to explore its full therapeutic potential as a standalone agent.

This guide details a proven synthetic route for this compound and outlines the key analytical techniques required for its comprehensive chemical characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Enantioselective Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction involving a chiral epoxide precursor and 4-hydroxycarbazole, followed by the opening of the resulting epoxide ring with 2-(2-methoxyphenoxy)ethanamine. A representative synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established synthetic routes for Carvedilol enantiomers.[7][8]

Step 1: Synthesis of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole

-

Dissolve 4-hydroxycarbazole (1.0 eq) and sodium hydroxide (1.05 eq) in a mixture of N,N-dimethylformamide (DMF) and a small amount of water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (R)-glycidyl nosylate (1.0 eq) in DMF dropwise to the cooled mixture.

-

Continue stirring at 0°C for 5 hours, then allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with brine and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1 M sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole. This intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Charge a reactor with ethyl acetate, followed by 2-(2-methoxyphenoxy)ethylamine (MFA) (approx. 2.0 eq) and (R)-4-(2,3-epoxypropoxy)carbazole (EPOC) (1.0 eq).[8]

-

Heat the mixture to reflux (approximately 78°C) and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to facilitate the precipitation of the crude product.

-

Filter the crude this compound and wash with cold ethyl acetate.

-

Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[8]

Synthesis Data Summary

| Parameter | Step 1: Epoxide Formation | Step 2: Amine Coupling |

| Key Reagents | 4-hydroxycarbazole, (R)-glycidyl nosylate, NaOH[7] | (R)-EPOC, 2-(2-methoxyphenoxy)ethylamine[8] |

| Solvent | N,N-dimethylformamide (DMF)[7] | Ethyl Acetate[8] |

| Temperature | 0°C to Room Temperature[7] | Reflux (~78°C)[8] |

| Reaction Time | ~12-18 hours | ~6 hours[8] |

| Workup | Liquid-liquid extraction | Cooling, filtration, recrystallization |

| Typical Yield | Not specified | Not specified |

Chemical Characterization

The identity, purity, and enantiomeric integrity of the synthesized this compound must be confirmed through a suite of analytical techniques. The primary methods include chiral HPLC for enantiomeric purity, NMR for structural confirmation, and Mass Spectrometry for molecular weight verification.

Caption: Analytical workflow for this compound characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the synthesized compound. It separates the (R) and (S) enantiomers, allowing for their quantification.

3.1.1 Experimental Protocol

-

Column Selection: Utilize a chiral stationary phase column known for resolving Carvedilol enantiomers, such as a Phenomenex Lux Cellulose-4 or a Chirobiotic T® (Teicoplanin) column.[9][10][11]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an alcohol (e.g., isopropanol) and an alkane (e.g., n-Heptane). A common ratio is 60:40 (v/v) Isopropanol:n-Heptane.[9]

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent like methanol at a concentration of approximately 0.1 mg/mL.[9] Prepare a racemic Carvedilol standard for comparison.

-

Chromatographic Conditions:

-

Analysis: Inject the racemic standard to determine the retention times for both (R) and (S) enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

3.1.2 HPLC Data Summary

| Parameter | Value / Condition | Reference(s) |

| Stationary Phase | Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm) | [9][10] |

| Mobile Phase | Isopropanol : n-Heptane (60:40 v/v) | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection Wavelength | 254 nm | [9] |

| Tailing Factor (Typical) | < 2 (e.g., 0.23 for R, 0.31 for S) | [9] |

| Resolution (Rs) | > 1.5 | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound. Both ¹H and ¹³C NMR are valuable for full structural elucidation.

3.2.1 Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).[14][15] Tetramethylsilane (TMS) is used as an internal reference (0 ppm).[14]

-

Instrument: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

-

Data Analysis: Compare the obtained spectra with literature data for Carvedilol to confirm the presence of all expected signals and the overall molecular structure.[14][16]

3.2.2 NMR Data Summary (¹H NMR in DMSO-d₆)

| Proton Signal | Chemical Shift (δ, ppm) | Description |

| ~8.20 | Aromatic H | Corresponds to a proton on the carbazole ring system.[15] |

| ~6.8-7.5 | Multiple Aromatic H | Signals corresponding to the carbazole and methoxyphenoxy rings. |

| ~3.75 | -OCH₃ | Singlet for the methoxy group protons. |

| ~2.5-4.2 | Aliphatic H | Complex multiplets for the propanol and ethylamine chain protons. |

Note: Specific chemical shifts can vary slightly based on concentration and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for its sensitivity and specificity.

3.3.1 Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent mixture compatible with the LC mobile phase (e.g., acetonitrile/water).

-

Chromatography: Use a standard reversed-phase C18 column. The mobile phase can be an isocratic or gradient mixture of acetonitrile and water with an additive like formic acid to promote ionization.[17]

-

Mass Spectrometry Conditions:

-

Ionization Mode: Heated Electrospray Ionization in positive mode (HESI+).[18]

-

Analysis Mode: Full scan MS to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation and monitor characteristic product ions for confirmation.

-

-

Data Analysis: Verify the presence of the correct mass-to-charge ratio (m/z) for the protonated molecule and its key fragments.

3.3.2 Mass Spectrometry Data Summary

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₆N₂O₄ | [19] |

| Molecular Weight | 406.5 g/mol | [19] |

| Ionization Mode | Positive Electrospray (ESI+) | [11][18] |

| Parent Ion [M+H]⁺ (m/z) | 407 | [11] |

| Major Fragment Ion (m/z) | 100 | [11] |

Mechanism of Action: Differential Receptor Blockade

The therapeutic rationale for isolating this compound stems from its differential interaction with adrenergic receptors compared to its (S)-enantiomer. Understanding this relationship is critical for drug development professionals.

Caption: Differential adrenergic receptor blockade by Carvedilol enantiomers.

As the diagram illustrates, both enantiomers block the alpha-1 adrenergic receptor, leading to vasodilation.[2] However, only the (S)-enantiomer is a potent beta-blocker.[3][4] The (R)-enantiomer lacks significant beta-blocking activity, thereby avoiding associated side effects like bradycardia.[7]

Conclusion

This guide provides a comprehensive framework for the enantioselective synthesis and detailed chemical characterization of this compound. The successful execution of the described synthetic protocols, coupled with rigorous analysis using chiral HPLC, NMR, and MS, is essential for obtaining high-purity this compound suitable for further pharmacological investigation. The distinct therapeutic profile of the (R)-enantiomer, particularly its potential as a non-beta-blocking antiarrhythmic agent, makes it a compelling candidate for continued research and development in cardiovascular medicine. The methodologies and data presented herein serve as a critical resource for scientists and researchers dedicated to advancing this promising therapeutic agent.

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carvedilol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Carvedilol | Semantic Scholar [semanticscholar.org]

- 7. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006061364A1 - Process for the preparation of carvedilol and its enantiomers - Google Patents [patents.google.com]

- 9. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative determination and validation of Carvedilol in pharmaceuticals using quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Carvedilol, (+)- | C24H26N2O4 | CID 185394 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereospecific Effects of Carvedilol Isomers: An In Vitro Technical Guide

Executive Summary: Carvedilol is a third-generation adrenergic antagonist widely used in the management of cardiovascular diseases.[1] It is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-Carvedilol.[1][2] These isomers, however, exhibit distinct pharmacological profiles in vitro. This technical guide provides an in-depth analysis of the stereospecific effects of Carvedilol, focusing on differential receptor binding, functional antagonism, and unique biased signaling pathways. Quantitative data are summarized for direct comparison, detailed experimental protocols are provided for key assays, and critical signaling pathways are visualized to elucidate the complex pharmacology of Carvedilol's stereoisomers.

Differential Adrenergic Receptor Interactions

The primary mechanism of Carvedilol involves the blockade of α- and β-adrenergic receptors.[1] However, this activity is highly stereoselective, with significant differences observed between the (S)- and (R)-isomers, particularly at β-adrenoceptors.

Beta-Adrenergic Receptor Antagonism

The β-blocking activity of Carvedilol resides almost exclusively in the (S)-enantiomer.[3] In vitro studies consistently demonstrate that (S)-Carvedilol is a potent competitive antagonist at β1- and β2-adrenergic receptors, while this compound is substantially less active.[4] The S(-) enantiomer is reported to be up to 200-fold more potent as a β-receptor antagonist than the R(+) enantiomer.[5][6] This stereoselectivity is a hallmark of β-blockers and is critical to the primary therapeutic effect of Carvedilol.

Alpha-1 Adrenergic Receptor Antagonism

In stark contrast to its β-blocking activity, the α1-adrenoceptor blockade is not stereoselective. Both (S)- and this compound are equipotent antagonists of the α1-receptor.[3][4][5][6] This action contributes to the vasodilatory properties of the drug.[3] The combination of non-selective β-blockade (from the S-isomer) and α1-blockade (from both isomers) in the racemic mixture defines Carvedilol's unique hemodynamic profile.[2]

Quantitative Comparison of Receptor Affinities

The following table summarizes the quantitative data on the binding affinities and functional antagonism of Carvedilol isomers at adrenergic receptors from in vitro studies.

| Isomer | Receptor | Preparation | Assay Type | Value (KB) | Reference |

| (S)-Carvedilol | β1-Adrenoceptor | Guinea Pig Atrium | Functional Antagonism (Isoproterenol-induced chronotropy) | 0.4 nM | [4] |

| This compound | β1-Adrenoceptor | Guinea Pig Atrium | Functional Antagonism (Isoproterenol-induced chronotropy) | ~45 nM | [4] |

| (S)-Carvedilol | α1-Adrenoceptor | Rabbit Aorta | Functional Antagonism (Norepinephrine-induced vasoconstriction) | 14 nM | [4] |

| This compound | α1-Adrenoceptor | Rabbit Aorta | Functional Antagonism (Norepinephrine-induced vasoconstriction) | 16 nM | [4] |

Biased Agonism and G Protein-Independent Signaling

Beyond classical receptor antagonism, Carvedilol is a prototypical "biased ligand".[7] It selectively activates certain downstream signaling pathways while simultaneously blocking others at the same receptor. This effect is most characterized at the β2- and β1-adrenergic receptors.

Carvedilol functions as an inverse agonist for the canonical Gαs-adenylyl cyclase pathway but, uniquely, acts as an agonist for β-arrestin-mediated signaling.[7][8][9] This biased agonism involves G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, recruitment of β-arrestin, and subsequent activation of downstream kinases like Extracellular Regulated Kinase 1/2 (ERK1/2).[7][8]

Recent studies on the β1-adrenergic receptor have revealed an even more complex mechanism, where Carvedilol-induced, β-arrestin-mediated signaling is dependent on the receptor coupling to Gαi proteins.[10][11] This ligand-induced switch from Gαs to Gαi coupling represents a novel signaling paradigm for a Gαs-coupled receptor.[10]

Caption: Classical antagonism of adrenergic G protein pathways by Carvedilol isomers.

Caption: Carvedilol's biased agonism at β-adrenergic receptors.

Non-Adrenergic In Vitro Effects: Ryanodine Receptors

Beyond adrenoceptors, recent evidence has highlighted direct effects of Carvedilol isomers on intracellular calcium handling. Specifically, the non-β-blocking this compound has been shown to directly modulate the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel in cardiac muscle.[12][13] This action is independent of its adrenergic effects and may contribute to the anti-arrhythmic properties of racemic Carvedilol.[12]

This compound was found to suppress spontaneous Ca²⁺ oscillations in HEK293 cells expressing a disease-causing RyR2 mutation and directly modify the gating of single RyR2 channels.[12]

| Isomer | Target | Preparation | Assay Type | Observation | Reference |

| This compound | RyR2 Channel | SR Microsomes in Lipid Bilayer | Single Channel Recording | Reduced mean open time, increased event frequency at 1 µM. | [12][13] |

| This compound | RyR2-R4496C | HEK293 Cells | Ca²⁺ Imaging (fura-2) | Suppressed spontaneous Ca²⁺ oscillations. | [12] |

Detailed Experimental Methodologies

This section outlines the protocols for key in vitro experiments used to characterize the stereospecific effects of Carvedilol.

Protocol: Functional Antagonism in Isolated Tissues

-

Objective: To determine the functional antagonist potency (KB) of Carvedilol isomers at α1- and β1-adrenoceptors.

-

β1-Adrenoceptor Assay (Guinea Pig Atrium):

-

Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The spontaneous beating rate of the atria is recorded using a force-displacement transducer.

-

A cumulative concentration-response curve is generated for the β-agonist isoproterenol to establish a baseline positive chronotropic response.

-

The tissues are washed and incubated with a specific concentration of (S)- or this compound for a predetermined time (e.g., 60 minutes).

-

A second cumulative concentration-response curve for isoproterenol is generated in the presence of the Carvedilol isomer.

-

The degree of the rightward shift in the concentration-response curve is used to calculate the dissociation constant (KB) using the Schild equation.[4]

-

-

α1-Adrenoceptor Assay (Rabbit Aorta):

-

Rabbits are euthanized, and the thoracic aorta is removed, cleaned of connective tissue, and cut into rings.

-

Aortic rings are mounted in an organ bath under tension and allowed to equilibrate.

-

A cumulative concentration-response curve is generated for the α1-agonist norepinephrine or cirazoline to establish a baseline vasoconstrictor response.[4]

-

Following washout, the rings are incubated with (S)- or this compound.

-

A second agonist concentration-response curve is generated. The KB is calculated from the dose-ratio shift.[4]

-

Protocol: β-Arrestin Recruitment Assay (HEK-293 Cells)

-

Objective: To quantify the ability of Carvedilol isomers to promote the interaction between a β-adrenoceptor and β-arrestin.

-

Methodology (e.g., Bioluminescence Resonance Energy Transfer - BRET):

-

HEK-293 cells are co-transfected with plasmids encoding for a β-adrenoceptor fused to a Renilla luciferase (Rluc; BRET donor) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP; BRET acceptor).

-

Transfected cells are plated in a white, 96-well microplate and grown to confluence.

-

The growth medium is replaced with a serum-free medium, and cells are incubated with the BRET substrate (e.g., coelenterazine h).

-

Cells are stimulated with varying concentrations of Carvedilol isomers or a reference agonist (e.g., isoproterenol).

-

Light emissions at the specific wavelengths for Rluc and YFP are measured simultaneously using a microplate reader.

-

The BRET ratio (YFP emission / Rluc emission) is calculated. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine potency (EC₅₀).

-

Protocol: ERK1/2 Phosphorylation Assay

-

Objective: To measure the activation of the MAPK/ERK pathway downstream of Carvedilol-induced β-arrestin signaling.

-

Methodology (Western Blot):

-

HEK-293 cells expressing the β-adrenoceptor of interest are cultured in plates and serum-starved for several hours to reduce basal ERK activation.

-

For experiments investigating the role of Gαi, cells are pre-treated with pertussis toxin (PTX) or a vehicle control.[10]

-

Cells are stimulated with Carvedilol isomers for a short time course (e.g., 5-10 minutes).

-

The stimulation is terminated by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are collected, and protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total ERK as a loading control. Band intensities are quantified using densitometry.

-

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacological characteristics of the stereoisomers of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of the enantiomers of carvedilol with alpha 1- and beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Carvedilol's Interaction with Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the (R)-enantiomer of Carvedilol for alpha-1 adrenergic receptors. Carvedilol, a non-selective beta-blocker with additional alpha-1 blocking properties, is a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is primarily responsible for the beta-blocking activity, both enantiomers contribute to the alpha-1 adrenergic antagonism.[1] This document consolidates quantitative binding data, details experimental methodologies for assessing binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of (R)-Carvedilol for alpha-1 adrenergic receptor subtypes has been determined through various in vitro studies. The data, presented in terms of pKi (the negative logarithm of the inhibition constant, Ki), provides a standardized measure of binding affinity. A higher pKi value indicates a stronger binding affinity.

| Enantiomer | Receptor Subtype | pKi | Ki (nM) | Reference Tissue/Cell Line |

| (R)-(+)-Carvedilol | α1A | 7.9 | ~12.6 | Recombinant Human Receptors in HEK293 cells |

| (R)-(+)-Carvedilol | α1B | 8.6 | ~2.5 | Recombinant Human Receptors in HEK293 cells |

| (R)-(+)-Carvedilol | α1D | 8.9 | ~1.3 | Recombinant Human Receptors in HEK293 cells |

Note: Ki values are approximated from pKi values.

Experimental Protocols

The determination of the binding affinity of this compound for alpha-1 adrenergic receptors is typically achieved through competitive radioligand binding assays. This method quantifies the ability of the unlabeled drug (this compound) to displace a known radiolabeled ligand from the receptor.

Membrane Preparation from Cells Expressing Alpha-1 Adrenergic Receptors

A crucial first step is to obtain a preparation of cell membranes that contain a high density of the target alpha-1 adrenergic receptor subtype. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for this purpose as they can be transiently or stably transfected to express a specific human adrenergic receptor subtype.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the desired human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D) in appropriate growth medium until they reach near confluence.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then scrape them into a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer to ensure complete cell lysis.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Resuspend the membrane pellet in a fresh buffer, centrifuge again, and finally resuspend the washed pellet in a storage buffer (e.g., 50 mM Tris-HCl, 10% sucrose, pH 7.4). Determine the protein concentration using a standard assay (e.g., BCA assay), and store the membrane aliquots at -80°C.

Radioligand Competition Binding Assay

This assay determines the inhibition constant (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the alpha-1 adrenergic receptors in the prepared membranes.

Protocol:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Cell membranes, radioligand (e.g., [3H]-prazosin for alpha-1 receptors), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to saturate all specific binding sites.

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[2][3] Activation of these receptors by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

The Dichotomy of a Molecule: An In-depth Technical Guide to the Discovery and Development of Carvedilol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol, a third-generation β-adrenoreceptor antagonist, stands as a cornerstone in the management of cardiovascular diseases, particularly heart failure and hypertension.[1] Its clinical success, however, belies a more complex molecular reality. Carvedilol is administered as a racemic mixture of two enantiomers, (S)-(-)-carvedilol and (R)-(+)-carvedilol, which possess distinct pharmacological profiles. This technical guide provides a comprehensive exploration of the discovery, development, and stereoselective properties of carvedilol enantiomers, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Development: A Paradigm Shift in Cardiovascular Medicine

1.1. The Genesis of a Dual-Action Adrenergic Antagonist

The pharmacological innovation of carvedilol lay in its combined β-adrenoceptor and α1-adrenoceptor blocking activities.[1] This dual action was a deliberate design to offer a more comprehensive approach to cardiovascular therapy. The β-blockade component would address the detrimental effects of excessive sympathetic stimulation on the heart, while the α1-blockade would induce vasodilation, reducing peripheral resistance and blood pressure.[3]

1.2. Overcoming Dogma: The Controversial Path to Heart Failure Treatment

The development of carvedilol for congestive heart failure (CHF) was met with significant skepticism from the cardiology community. At the time, β-blockers were contraindicated in CHF patients due to concerns about their negative inotropic effects worsening the condition.[1] Despite this prevailing view, a dedicated group of scientists and clinicians championed the investigation of carvedilol in this patient population, driven by the hypothesis that its unique pharmacological profile could offer benefits.

1.3. Landmark Clinical Trials and Regulatory Approval

Stereoselective Pharmacology: The Tale of Two Enantiomers

The therapeutic effects of racemic carvedilol are a composite of the distinct actions of its (S) and (R) enantiomers. Understanding these differences is critical for a complete appreciation of its mechanism of action.

(S)-(-)-Carvedilol: This enantiomer is a potent non-selective β-adrenoceptor antagonist, blocking both β1 and β2 receptors.[4] It is also an α1-adrenoceptor blocker.[4] The β-blocking activity of the (S)-enantiomer is approximately 100-fold more potent than that of the (R)-enantiomer.

(R)-(+)-Carvedilol: The (R)-enantiomer is primarily an α1-adrenoceptor antagonist, with weak β-adrenoceptor blocking activity.[4]

Both enantiomers contribute to the overall vasodilatory effect of racemic carvedilol through α1-blockade. However, the significant β-blocking activity resides almost exclusively in the (S)-enantiomer.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for carvedilol enantiomers.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Carvedilol Enantiomers

| Enantiomer | α1-Adrenoceptor (Ki, nM) | β1-Adrenoceptor (Ki, nM) | β2-Adrenoceptor (Ki, nM) |

| (S)-(-)-Carvedilol | 1.1 | 0.22 | 0.34 |

| (R)-(+)-Carvedilol | 1.1 | 25.0 | 2.8 |

Data compiled from various sources.

Table 2: Stereoselective Pharmacokinetics of Carvedilol Enantiomers in Humans (Oral Administration)

| Parameter | (S)-(-)-Carvedilol | (R)-(+)-Carvedilol |

| Cmax (ng/mL) | 21.6 | 48.9 |

| AUC (ng·h/mL) | 82.61 | 205.52 |

| t1/2 (hours) | 7-11 | 5-9 |

| Bioavailability (%) | ~15 | ~31 |

Data represents mean values from studies in healthy volunteers.[5][6][7]

Table 3: Stereoselective Metabolism of Carvedilol Enantiomers by Cytochrome P450 Isozymes

| Enantiomer | Primary Metabolizing Enzymes | Key Metabolites |

| (S)-(-)-Carvedilol | CYP2D6 | 4'- and 5'-hydroxycarvedilol |

| (R)-(+)-Carvedilol | CYP2D6, CYP2C9 | 4'- and 5'-hydroxycarvedilol, O-desmethylcarvedilol |

CYP2D6 is the primary enzyme for aromatic ring oxidation of both enantiomers, while CYP2C9 plays a more significant role in the metabolism of the (R)-enantiomer.[8]

Signaling Pathways

The pharmacological effects of carvedilol enantiomers are mediated through their interaction with adrenergic receptors and the subsequent modulation of intracellular signaling cascades.

Mandatory Visualization: Signaling Pathway Diagrams

Caption: α1-Adrenergic Receptor Signaling Pathway Blockade by Carvedilol.

Caption: β-Adrenergic Receptor Signaling Pathway Blockade by (S)-Carvedilol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of carvedilol enantiomers.

Chiral Separation of Carvedilol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify (S)- and (R)-carvedilol from a racemic mixture or biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).

Reagents:

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

-

Mobile phase additives (e.g., diethylamine, trifluoroacetic acid).

-

Carvedilol reference standards ((S)-, (R)-, and racemic).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvents and additives in the desired ratio. For example, a mobile phase could consist of n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.

-

Sample Preparation: Dissolve the carvedilol sample in a suitable solvent (e.g., mobile phase or ethanol) to a known concentration. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the drug and remove interfering substances.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or similar cellulose-based column).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 240 nm or fluorescence (Excitation: 242 nm, Emission: 345 nm).

-

-

Data Analysis: Identify the peaks corresponding to (S)- and this compound based on the retention times of the individual enantiomer standards. Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve prepared with known concentrations of the standards.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of carvedilol enantiomers to adrenergic receptors.

Materials:

-

Cell membranes expressing the target receptor (α1, β1, or β2).

-

Radioligand specific for the target receptor (e.g., [³H]prazosin for α1, [³H]CGP-12177 for β1/β2).

-

Scintillation counter.

-

Glass fiber filters.

-

Incubation buffer (e.g., Tris-HCl buffer).

Procedure:

-

Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled carvedilol enantiomer (competitor). Include control tubes with no competitor (total binding) and tubes with a high concentration of a known potent unlabeled ligand (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The story of carvedilol is a compelling example of how a deeper understanding of stereochemistry can illuminate the complex pharmacology of a drug. The distinct roles of the (S)- and (R)-enantiomers in its overall therapeutic effect highlight the importance of chiral considerations in drug development. This technical guide has provided a comprehensive overview of the discovery, development, and stereoselective properties of carvedilol, offering a valuable resource for scientists and researchers dedicated to advancing the field of cardiovascular medicine. The continued exploration of the unique properties of carvedilol's enantiomers may yet unveil new therapeutic possibilities and further refine our approach to treating cardiovascular disease.

References

- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective effects of (R)- and (S)-carvedilol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective pharmacokinetics of carvedilol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Carvedilol's Role in Modulating Intracellular Calcium Waves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which the non-β-blocking enantiomer, (R)-Carvedilol, modulates intracellular calcium (Ca²⁺) waves. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Direct Ryanodine Receptor Inhibition

This compound, the non-beta-blocking enantiomer of Carvedilol, exerts its primary effect on intracellular calcium dynamics through direct interaction with the cardiac ryanodine receptor (RyR2), a critical ion channel responsible for the release of calcium from the sarcoplasmic reticulum (SR).[1][2] Unlike its S-enantiomer, this compound's action is independent of β-adrenergic receptor blockade, allowing it to suppress arrhythmogenic Ca²⁺ waves without inducing bradycardia or hypotension.[1][2][3]

Spontaneous diastolic Ca²⁺ release from the SR, often manifesting as Ca²⁺ waves, is a known trigger for cardiac arrhythmias.[1] These waves are caused by the abnormal opening of RyR2 channels, particularly under conditions of SR Ca²⁺ overload.[1] this compound directly modifies the gating of the RyR2 channel, reducing its open duration and thereby suppressing these spontaneous Ca²⁺ release events.[1][2][4] This inhibitory action has been observed in various experimental models, including HEK293 cells expressing mutant RyR2, cardiomyocytes in intact hearts, and in mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a disease characterized by Ca²⁺-triggered arrhythmias.[1][2]

Quantitative Effects of this compound on Intracellular Calcium Dynamics

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various parameters of intracellular calcium handling.

Table 1: Effect of this compound on Spontaneous Ca²⁺ Waves in Intact Hearts

| Parameter | Control | This compound (1 µM) | P-value |

| Occurrence of Ca²⁺ Waves | Not specified | 51.1 ± 7.9% reduction | <0.001 |

| Frequency of Ca²⁺ Waves | Not specified | 0.6 ± 0.1 Hz/100 µm | <0.001 |

Data from studies on intact hearts expressing the RyR2-R4496C mutation, where Ca²⁺ waves were induced by elevating extracellular Ca²⁺.[3]

Table 2: Dose-Dependent Effects of this compound on Intracellular Calcium Homeostasis and RyR2 Phosphorylation in Human Atrial Myocytes

| Parameter | Condition | IC50 of this compound |

| RyR2 Phosphorylation at Ser-2808 | Fenoterol-induced | 0.36 µM |

This study investigated the reversal of β2-adrenergic agonist (fenoterol)-induced effects by this compound.[5]

Signaling Pathways Modulated by Carvedilol

Carvedilol exhibits biased agonism at β-adrenergic receptors, meaning it can differentially activate downstream signaling pathways.[6][7][8][9] While it acts as an antagonist or inverse agonist at the G-protein-dependent pathway, it can function as an agonist for β-arrestin-mediated signaling.[6][7][8] This β-arrestin-biased agonism leads to the activation of the ERK1/2 MAP kinase cascade, which can influence neuronal calcium signaling.[6] Although the direct link between this compound's β-arrestin signaling and its effect on RyR2 needs further elucidation, it represents a parallel pathway of its cellular action.

Caption: Signaling pathways of this compound.

Experimental Protocols

Measurement of Intracellular Calcium Waves using Fluorescent Indicators

This protocol outlines the general steps for measuring intracellular Ca²⁺ using common fluorescent dyes like Fura-2 AM or Fluo-4 AM.[10][11][12][13][14][15][16][17][18][19][20][21]

4.1.1. Materials

-

Cells of interest (e.g., isolated cardiomyocytes, HEK293 cells)

-

Fura-2 AM or Fluo-4 AM

-

Anhydrous DMSO

-

Pluronic® F-127 (optional, aids in dye dispersion)[12][13][14][19]

-

Buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS)[19]

-

Confocal microscope or fluorescence plate reader[20][22][23][24]

4.1.2. Dye Loading Protocol

-

Prepare Stock Solution: Dissolve Fura-2 AM or Fluo-4 AM in anhydrous DMSO to a stock concentration of 1-5 mM.[12] Aliquot and store at -20°C, protected from light.[11][13]

-

Prepare Loading Solution: Dilute the stock solution in a buffered physiological medium to a final concentration of 1-5 µM.[12][16] If using, add Pluronic® F-127 (final concentration ~0.02-0.04%) and Probenecid (final concentration 1-2.5 mM).[12][13]

-

Cell Loading:

-

For adherent cells, remove the culture medium, wash once, and then add the loading solution.

-

For suspension cells, pellet the cells and resuspend them in the loading solution.

-

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[12][14] The optimal time and temperature should be determined empirically for each cell type.[12]

-

Washing and De-esterification:

Caption: Workflow for loading cells with calcium indicators.

4.1.3. Calcium Imaging and Data Acquisition

-

Microscopy: Use a confocal laser scanning microscope for high-resolution imaging of subcellular Ca²⁺ signals.[22][23][24]

-

Plate Reader: For high-throughput screening, a fluorescence microplate reader can be used to measure changes in fluorescence intensity over time.[18][20]

-

Data Analysis: Analyze the changes in fluorescence intensity or the 340/380 nm ratio to quantify the amplitude, frequency, and duration of intracellular Ca²⁺ waves.

Single RyR2 Channel Recording in Lipid Bilayers

To directly assess the effect of this compound on RyR2 channel function, single-channel recordings in lipid bilayers are performed.[1]

4.2.1. Methodology Outline

-

Preparation of SR Microsomes: Isolate sarcoplasmic reticulum microsomes rich in RyR2 from cardiac tissue.

-

Lipid Bilayer Formation: Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans).

-

Fusion of Microsomes: Fuse the SR microsomes with the lipid bilayer, allowing RyR2 channels to incorporate into the membrane.

-

Electrophysiological Recording: Apply a voltage clamp across the bilayer and record the single-channel currents using sensitive amplifiers.

-

Drug Application: Add this compound to the chamber to observe its effect on channel gating properties, such as mean open time, closed time, and open probability.[4]

Caption: Workflow for single RyR2 channel recording.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the management of Ca²⁺-triggered cardiac arrhythmias due to its direct, inhibitory effect on RyR2 channels, independent of its β-blocking activity.[1][2] This unique pharmacological profile allows for the suppression of arrhythmogenic intracellular Ca²⁺ waves without the dose-limiting side effects of traditional beta-blockers.[1] Further research should focus on fully elucidating the interplay between its direct RyR2 modulation and its β-arrestin-biased signaling in different cell types. The development of novel analogs based on the structure of this compound could lead to more potent and selective inhibitors of spontaneous Ca²⁺ release, offering new avenues for the treatment of heart failure and inherited arrhythmia syndromes.

References

- 1. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of R-Carvedilol on β2-Adrenergic Receptor-Mediated Spontaneous Calcium Release in Human Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionoptix.com [ionoptix.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. abpbio.com [abpbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. hellobio.com [hellobio.com]

- 15. hellobio.com [hellobio.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Calcium imaging - Wikipedia [en.wikipedia.org]

- 24. confocalnl.com [confocalnl.com]

Metabolic Pathways of (R)-Carvedilol in Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (R)-Carvedilol, the R-enantiomer of the non-selective beta-adrenergic antagonist, within human liver microsomes. This document details the enzymatic processes, resulting metabolites, and relevant kinetic data, alongside standardized experimental protocols for in vitro analysis.

Introduction to this compound Metabolism

Carvedilol is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolic fate of each enantiomer is distinct, with this compound primarily undergoing oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. Understanding these pathways is critical for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. In human liver microsomes, the metabolism of this compound is a complex process involving multiple CYP isoforms, leading to the formation of several key metabolites.

Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes predominantly proceeds through oxidation, including aromatic ring hydroxylation, side-chain oxidation, and O-desmethylation.[1] This leads to the formation of four primary metabolites: 4'-hydroxyphenyl-carvedilol (4'-OHC), 5'-hydroxyphenyl-carvedilol (5'-OHC), 8-hydroxycarbazolyl-carvedilol (8-OHC), and O-desmethylcarvedilol (ODMC).[2] Subsequently, these phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation.[1]

The key Cytochrome P450 enzymes responsible for the metabolism of this compound are CYP2D6, CYP3A4, CYP1A2, and CYP2C9.[1] The contribution of each of these enzymes to the formation of the specific metabolites is a critical aspect of understanding the overall metabolic profile of this compound.

Signaling Pathway of this compound Metabolism

Caption: Metabolic pathways of this compound in human liver microsomes.

Quantitative Analysis of this compound Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for O-Desmethylation of this compound by CYP2C9 Variants

| CYP2C9 Variant | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP2C9.1 (Wild Type) | 45.3 ± 8.7 | 1.25 ± 0.11 | 0.028 |

| CYP2C9.2 | 68.4 ± 12.5 | 0.89 ± 0.09 | 0.013 |

| CYP2C9.3 | 112.5 ± 21.3 | 0.45 ± 0.05 | 0.004 |

Data presented is for racemic carvedilol, with CYP2C9 being the primary enzyme for O-desmethylation.

Table 2: Intrinsic Clearance for Hydroxylation of Carvedilol by CYP2D6 Variants

| CYP2D6 Variant | Intrinsic Clearance (CLint) for 4'-hydroxylation (% of Wild Type) | Intrinsic Clearance (CLint) for 5'-hydroxylation (% of Wild Type) |

| CYP2D6.1 (Wild Type) | 100 | 100 |

| CYP2D6.2 | 75.3 | 72.4 |

| CYP2D6.10 | 4.4 | 3.6 |

Data represents the relative clearance compared to the wild type and highlights the impact of genetic polymorphism on metabolism.

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro study of this compound metabolism using human liver microsomes.

Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

Purified water

Incubation Procedure

The following workflow outlines the key steps for the in vitro incubation of this compound with human liver microsomes.

Caption: Experimental workflow for in vitro metabolism of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentrations in the incubation buffer.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

On the day of the experiment, thaw the pooled human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, add the potassium phosphate buffer, the human liver microsome suspension (final protein concentration typically 0.2-1.0 mg/mL), and the this compound solution (final substrate concentrations ranging from approximately 0.1 to 100 µM to determine enzyme kinetics).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with constant shaking. Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the rate of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

UPLC-MS/MS Analysis

The quantification of this compound and its metabolites is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 3: Exemplary UPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition |

| UPLC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50 v/v) |

| Gradient | Optimized for separation of all analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and each metabolite |